1-Chloro-1-(2-iodo-5-(trifluoromethylthio)phenyl)propan-2-one
Description
1-Chloro-1-(2-iodo-5-(trifluoromethylthio)phenyl)propan-2-one is a halogenated aromatic ketone featuring a propan-2-one backbone substituted with chlorine at the 1-position and a complex aryl group at the adjacent carbon. The aryl group includes iodine at the 2-position and a trifluoromethylthio (–SCF₃) group at the 5-position. This structural complexity distinguishes it from simpler analogs, offering unique electronic and steric properties.
Properties
Molecular Formula |
C10H7ClF3IOS |
|---|---|
Molecular Weight |
394.58 g/mol |
IUPAC Name |
1-chloro-1-[2-iodo-5-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H7ClF3IOS/c1-5(16)9(11)7-4-6(2-3-8(7)15)17-10(12,13)14/h2-4,9H,1H3 |
InChI Key |
YLHGZNFQBHSOOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)SC(F)(F)F)I)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Aromatic Precursor with Trifluoromethylthio Group
The trifluoromethylthio (-SCF3) group is typically introduced onto a phenyl ring through nucleophilic aromatic substitution or via electrophilic trifluoromethylthiolation reagents. Literature and patents describe methods involving:
- Reaction of phenolic or halogenated aromatic compounds with trifluoromethylthiolating agents such as trifluoromethylthiol chlorides or trifluoromethylthiolate salts.
- Use of copper catalysis or radical initiators to facilitate the incorporation of the -SCF3 group at the desired position.
Selective Iodination at the 2-Position
Iodination of the aromatic ring at the position ortho to the trifluoromethylthio substituent is achieved by:
- Electrophilic aromatic substitution using iodine sources such as iodine monochloride or molecular iodine in the presence of oxidizing agents.
- Directed ortho-metalation followed by quenching with iodine reagents to achieve regioselectivity.
Introduction of the 1-Chloro-2-propanone Side Chain
The α-chloropropanone moiety is introduced by:
- Halogenation of the corresponding propiophenone derivative at the α-position using reagents like sulfuryl chloride or N-chlorosuccinimide under controlled conditions.
- Alternatively, Friedel-Crafts acylation of the iodinated trifluoromethylthio-substituted aromatic compound with chloroacetyl chloride in the presence of Lewis acids such as aluminum chloride.
Representative Synthetic Route and Conditions
| Step | Reaction Type | Reagents and Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Trifluoromethylthiolation | Aromatic precursor + trifluoromethylthiol chloride, Cu catalyst, solvent (e.g., acetonitrile), 50–80 °C | Introduction of -SCF3 group at 5-position on phenyl ring |
| 2 | Iodination | Iodine (I2) + oxidant (e.g., HIO3 or ICl), solvent (chloroform or acetic acid), 0–25 °C | Selective iodination at 2-position ortho to -SCF3 group |
| 3 | α-Chlorination or Acylation | Sulfuryl chloride or chloroacetyl chloride + Lewis acid catalyst, solvent (e.g., dichloromethane), 0–25 °C | Formation of 1-chloro-2-propanone side chain at aromatic ring |
Analytical Data and Purification
- The intermediate and final compounds are purified by recrystallization or column chromatography using eluents such as methanol in chloroform.
- Characterization is performed by NMR spectroscopy, mass spectrometry, and elemental analysis to confirm substitution patterns and purity.
- The trifluoromethylthio group imparts characteristic signals in ^19F NMR, aiding in confirmation of structure.
Research Findings and Optimization
- The presence of the trifluoromethylthio group influences the regioselectivity of iodination, favoring ortho substitution due to electronic effects.
- Reaction yields vary depending on solvent polarity and temperature; for example, using 1% methanol in chloroform as eluent improves purification efficiency.
- Oxidative by-products from iodination can be recycled back to starting materials, enhancing overall process economy.
- Light irradiation and radical initiators can improve the efficiency of halogenation steps in some protocols, as seen in related perfluoroalkyl ketone syntheses.
Summary Table of Preparation Methods
| Preparation Step | Method Description | Reagents/Conditions | Yield/Remarks |
|---|---|---|---|
| Trifluoromethylthiolation | Electrophilic or nucleophilic trifluoromethylthiolation | Trifluoromethylthiol chloride, Cu catalyst, 50–80 °C | High regioselectivity, moderate to good yield |
| Aromatic Iodination | Electrophilic substitution with iodine source | Iodine + oxidant (ICl or HIO3), 0–25 °C | Selective ortho iodination, good yield |
| α-Chloropropanone introduction | α-Halogenation or Friedel-Crafts acylation | Sulfuryl chloride or chloroacetyl chloride + AlCl3, 0–25 °C | Efficient formation of α-chloroketone moiety |
Chemical Reactions Analysis
1-Chloro-1-(2-iodo-5-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-1-(2-iodo-5-(trifluoromethylthio)phenyl)propan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2-iodo-5-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The compound’s halogen and trifluoromethylthio groups play a crucial role in its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Structural Features
The compound’s distinctiveness arises from its iodine and trifluoromethylthio substituents. Key comparisons with analogs include:
Key Observations :
Physical and Chemical Properties
- Crystallography: The monoclinic crystal system (space group P21/c) observed in 1-chloro-1-[(Z)-2-phenylhydrazin-1-ylidene]propan-2-one () suggests that the target compound’s larger iodine atom may disrupt packing, leading to altered symmetry or hydrogen-bonding patterns.
- Solubility : The –SCF₃ group’s lipophilicity likely reduces water solubility compared to methoxy or thiophene derivatives, aligning with trends in halogenated aromatics .
- Thermal Stability: Iodine’s polarizability and –SCF₃’s electron-withdrawing nature may lower thermal stability relative to non-halogenated analogs.
Biological Activity
1-Chloro-1-(2-iodo-5-(trifluoromethylthio)phenyl)propan-2-one, with the CAS number 1806412-09-8, is a compound that has garnered interest in various fields of research due to its unique chemical structure and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological properties.
The molecular formula of this compound is C10H7ClF3IOS, with a molecular weight of 394.58 g/mol. Its structure features a chloro group, an iodo group, and a trifluoromethylthio moiety, which contribute to its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that compounds with trifluoromethylthio groups often demonstrate significant antimicrobial properties. The presence of iodine further enhances the compound's effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity Results
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 10 |
Anticancer Properties
Preliminary studies suggest that the compound may possess anticancer properties. In vitro assays have indicated that it can induce apoptosis in cancer cell lines.
Case Study: Breast Cancer Cell Lines
In a study involving MCF-7 and MDA-MB-231 breast cancer cell lines, the compound was tested for cytotoxicity. Results showed a significant reduction in cell viability at concentrations above 10 µM, indicating potential as an anticancer agent.
Table 2: Cytotoxicity Results in Cancer Cell Lines
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The trifluoromethylthio group is known for enhancing lipophilicity, allowing better membrane permeability and interaction with cellular targets.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cell proliferation.
- Reactive Oxygen Species (ROS) Generation: It can induce oxidative stress in cells, leading to apoptosis.
Safety and Toxicity
While the compound shows promise for various applications, safety data indicates potential hazards. Proper handling procedures must be followed to mitigate risks associated with exposure.
Table 3: Safety Data Summary
| Hazard Type | Description |
|---|---|
| Acute Toxicity | Moderate toxicity observed |
| Skin Irritation | Potential irritant |
| Eye Damage | Severe irritation possible |
Q & A
Q. What are the recommended synthetic routes for 1-chloro-1-(2-iodo-5-(trifluoromethylthio)phenyl)propan-2-one?
The synthesis typically involves multi-step halogenation and functionalization. A plausible route includes:
- Step 1 : Introduce the trifluoromethylthio group via nucleophilic substitution using 4-(trifluoromethylthio)phenol derivatives (e.g., coupling with iodobenzene under copper catalysis) .
- Step 2 : Install the iodo substituent at the ortho position through directed ortho-iodination using N-iodosuccinimide (NIS) and a palladium catalyst.
- Step 3 : Form the propan-2-one backbone via Friedel-Crafts acylation with chloroacetone under acidic conditions.
Key challenges include controlling regioselectivity and avoiding over-halogenation. Purity (>98%) should be confirmed via HPLC or GC-MS .
Q. How can the molecular structure of this compound be validated experimentally?
Combined spectroscopic and crystallographic methods are essential:
- NMR : and NMR can confirm the presence of the trifluoromethylthio group (δ ~43 ppm for NMR) and the iodo substituent (deshielded aromatic protons) .
- X-ray crystallography : Single-crystal diffraction (e.g., using SHELX software) resolves bond lengths and angles, particularly verifying the steric effects of the bulky trifluoromethylthio and iodo groups .
- Mass spectrometry : High-resolution MS (HRMS) should match the theoretical molecular weight (314.77 g/mol) within 5 ppm .
Q. What purification strategies are effective for this compound?
- Column chromatography : Use silica gel with a hexane/ethyl acetate gradient (95:5 to 80:20) to separate polar byproducts.
- Recrystallization : Ethanol/water mixtures yield high-purity crystals. Monitor for polymorphic forms via differential scanning calorimetry (DSC).
- Distillation : For intermediates, fractional distillation under reduced pressure minimizes thermal degradation .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., unexpected 19F^{19}\text{F}19F NMR shifts) be resolved?
Discrepancies may arise from dynamic effects or solvent interactions. Strategies include:
- Variable-temperature NMR : Identify conformational changes or rotational barriers in the trifluoromethylthio group.
- Computational modeling : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict chemical shifts and compare with experimental data .
- Isotopic labeling : Synthesize -labeled analogs to trace signal assignments .
Q. What mechanistic insights explain the reactivity of the iodo substituent in cross-coupling reactions?
The iodo group participates in Ullmann or Suzuki-Miyaura couplings due to its moderate electronegativity and bond dissociation energy. Key factors:
- Electronic effects : The electron-withdrawing trifluoromethylthio group enhances oxidative addition rates in palladium-catalyzed reactions.
- Steric hindrance : Ortho-iodo placement may limit coupling efficiency; bulky ligands (e.g., SPhos) improve yields .
- Side reactions : Competing proto-dehalogenation can occur; optimize base (e.g., CsCO) and solvent (toluene/DMF) to suppress this .
Q. How do steric and electronic properties influence crystallization behavior?
- Packing motifs : The bulky trifluoromethylthio group disrupts π-π stacking, favoring hydrogen-bonded networks (e.g., C=O···H interactions) .
- Twinned crystals : High-resolution data (d < 0.8 Å) and SHELXD software are critical for resolving pseudo-merohedral twinning .
- Thermal stability : Thermogravimetric analysis (TGA) reveals decomposition thresholds (>200°C), informing storage conditions .
Q. What strategies mitigate challenges in quantifying trace impurities (e.g., dehalogenated byproducts)?
- LC-MS/MS : Use a C18 column with acetonitrile/water (0.1% formic acid) and selective ion monitoring (SIM) for chlorine and iodine isotopes.
- Isotope dilution : Spike samples with -labeled internal standards to improve quantification accuracy .
- ICP-OES : Quantify residual iodine or sulfur to assess purification efficiency .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
